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Cat. No.: B092411

Get Quote

Executive Summary
The incorporation of dimethylstannylene (

) ligands into transition metal (TM) complexes represents a high-value synthetic challenge.
Unlike bulky diarylstannylenes (e.g., Lappert’s stannylene) which are kinetically stable, the
dimethyl analogue is highly reactive and prone to oligomerization (forming cyclic
polystannanes,

).

Successful functionalization requires strategies that intercept the transient

species or generate it in situ within the coordination sphere. This guide details two primary
methodologies: Oxidative Addition to low-valent Group 10 metals and Salt
Metathesis/Substitution to form bridging ligands in Group 8 clusters. These complexes are
critical for tuning the steric and electronic properties of catalysts and investigating cooperative
metal-ligand effects in drug development.
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Strategic Approaches & Mechanistic Logic
The Challenge of the Dimethylstannylene Ligand
The dimethylstannylene moiety is an amphoteric ligand, possessing both a lone pair (

-donor) and an empty p-orbital (

-acceptor).

Instability: Lacking steric bulk, free

rapidly polymerizes.[1]

Solution: We utilize the "Coordination-Stabilization" approach. The tin center must be

stabilized either by:

Bridging: Spanning two metal centers (3-center-2-electron bonding).

Base Stabilization: Coordination of an external Lewis base (B) to the empty p-orbital of tin

(

).

Hybridization Change: Oxidative addition where the Sn(II) character is formally oxidized to

Sn(IV) upon insertion, though it acts as a stannyl ligand.

Visualization of Bonding Modes
The following diagram illustrates the electronic difference between terminal (unstable without

base) and bridging (stable) modes.
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Figure 1: Stability hierarchy of dimethylstannylene coordination modes.

Detailed Experimental Protocols
Protocol A: Oxidative Addition to Platinum(0)
Objective: Synthesis of cis-[PtCl(SnMe₂Cl)(PPh₃)₂]. Mechanism: The Pt(0) center inserts into

the Sn-Cl bond of Me₂SnCl₂. This is the most reliable entry point for Group 10 functionalization.

Materials
Precursor: Tetrakis(triphenylphosphine)platinum(0)

Reagent: Dimethyltin dichloride (

)

Solvent: Benzene or Toluene (Anhydrous, degassed)

Atmosphere: Argon or Nitrogen (Schlenk line)

Step-by-Step Methodology
Preparation: In a glovebox or under positive Argon flow, charge a Schlenk flask with

(1.0 equiv, e.g., 500 mg).

Solvation: Add anhydrous benzene (20 mL). The complex may not fully dissolve initially.
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Addition: Add

(1.05 equiv) as a solid or dissolved in a minimum amount of benzene.

Note: A slight excess ensures complete consumption of the expensive Pt precursor.

Reaction: Stir at ambient temperature for 2–4 hours.

Observation: The yellow suspension typically turns to a clear orange/yellow solution,

indicating oxidative addition. Over time, a white/pale yellow precipitate of the product may

form.

Workup:

Concentrate the solution to ~5 mL under vacuum.

Add anhydrous pentane (20 mL) to precipitate the complex.

Filter the solid under inert atmosphere.[2]

Wash with pentane (2 x 5 mL) to remove excess tin reagent and dissociated phosphine.

Drying: Dry under high vacuum for 2 hours.

Validation (Self-Check):

NMR: Look for satellites. The product should show a singlet with

satellites (

).

NMR: A diagnostic triplet (due to two P atoms) with

satellites.

Protocol B: Synthesis of Bridging Iron-Stannylene
Clusters
Objective: Synthesis of
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. Mechanism: Salt elimination/substitution using anionic metal carbonyls. This creates a robust
3-center bond.

Materials
Precursor: Diiron nonacarbonyl

or Collman's Reagent

.

Reagent: Dimethyltin dichloride (

).

Solvent: THF (for Collman's) or Benzene (for

).

Step-by-Step Methodology (via

route)
Setup: Charge a flame-dried Schlenk flask with

(1.0 equiv).

Addition: Add anhydrous benzene/THF mixture (1:1).

Reagent Introduction: Add

(1.0 equiv).

Activation: Heat the mixture to 40–50°C.

Critical: Do not overheat (

) as

bond cleavage can occur, leading to naked tin clusters.

Monitoring: Monitor IR spectroscopy for the disappearance of bridging CO bands of
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and appearance of new terminal CO bands.

Purification:

Remove solvent in vacuo.

Extract the residue with hexane (the cluster is usually soluble in non-polar solvents).

Crystallize at -20°C.

Characterization & Data Interpretation
The identification of these complexes relies heavily on multinuclear NMR. The following table

summarizes expected ranges for successful functionalization.
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Nucleus Parameter
Typical Value /
Range

Interpretation

Chemical Shift (

)

+100 to +400 ppm (Pt-

Sn)

Highly deshielded

compared to

(

ppm).

-100 to +200 ppm

(Bridging)

Shift depends on the

Fe-Sn-Fe angle.

Coupling (

)
100 – 500 Hz

Confirms cis/trans

geometry in

phosphine complexes.

Coupling (

)
15,000 – 25,000 Hz

Definitive proof of

Metal-Tin bond

formation. The

magnitude indicates s-

character of the bond.

Methyl (

)
0.5 – 1.2 ppm

Usually a singlet with

satellites (

).

Experimental Workflow Diagram
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Figure 2: Parallel synthetic workflows for mononuclear and binuclear dimethyltin

functionalization.

Safety & Handling (HSE)
WARNING: Organotin compounds are neurotoxic.

Permeation: Dimethyltin species can penetrate nitrile gloves. Use Silver Shield/4H laminate

gloves or double-glove with frequent changes.

Vapor:

has significant vapor pressure. All weighing and reactions must occur in a fume hood or
glovebox.

Waste: All tin-containing waste must be segregated into specific "Heavy Metal/Organotin"

waste streams. Do not mix with general organic solvents.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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